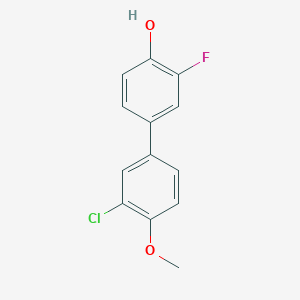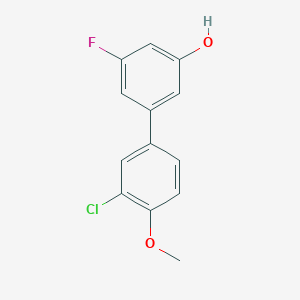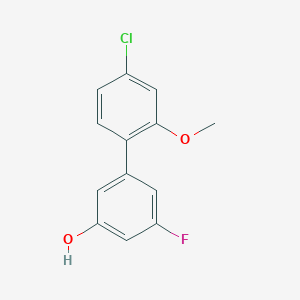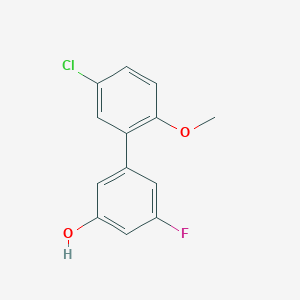
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (4-CMPF-2) is an organic compound belonging to the family of phenols. It is a white solid with a melting point of 161-162°C and a boiling point of 225°C. 4-CMPF-2 is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides. It is also used in the preparation of various other organic compounds.
Applications De Recherche Scientifique
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been extensively studied in the fields of organic chemistry, medicinal chemistry, and agrochemistry. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and agrochemicals, such as herbicides and fungicides. It has also been used in the synthesis of other organic compounds, such as dyes, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is believed to interact with other proteins and enzymes in the body, including those involved in the synthesis of cholesterol and triglycerides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, studies have shown that the compound has antifungal activity and is able to inhibit the growth of certain fungi. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of a wide range of organic compounds. In addition, the compound is relatively stable and has a low toxicity. However, the compound has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the research and development of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. These include further investigations into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to better understand the mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential interactions with other proteins and enzymes in the body. Finally, additional studies are needed to optimize the synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is synthesized from the reaction of 4-chloro-3-methoxyphenol (4-CMP) and 2-fluorophenol (2-FP). The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 120-130°C. The reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as the major product, along with minor amounts of other by-products.
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-12(16)11(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDKCPMNCYTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684412 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-97-7 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)


![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)





